Chloro-(2-methoxycyclohexyl)mercury
Description
Chloro-(2-methoxycyclohexyl)mercury (CAS 1123-76-8) is an organomercury compound with a cyclohexane ring substituted by a methoxy (-OCH₃) group at the 2-position and a mercury-chloride (-HgCl) group. Its molecular formula is C₇H₁₃ClHgO, and it belongs to the class of alkyl/cycloalkyl mercury halides. Organomercury compounds are historically significant in organic synthesis and catalysis, though their use is now restricted due to high toxicity .
Properties
CAS No. |
1123-76-8 |
|---|---|
Molecular Formula |
C7H13ClHgO |
Molecular Weight |
349.22 g/mol |
IUPAC Name |
chloro-(2-methoxycyclohexyl)mercury |
InChI |
InChI=1S/C7H13O.ClH.Hg/c1-8-7-5-3-2-4-6-7;;/h5,7H,2-4,6H2,1H3;1H;/q;;+1/p-1 |
InChI Key |
NNDBXPJODMMAPE-UHFFFAOYSA-M |
Canonical SMILES |
COC1CCCCC1[Hg]Cl |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for chloro-(2-methoxycyclohexyl)mercury are not extensively documented. it is typically prepared through the reaction of mercury(II) chloride with 2-methoxycyclohexanol under controlled conditions . Industrial production methods for this compound are not well-established due to its specialized use in research.
Chemical Reactions Analysis
Chloro-(2-methoxycyclohexyl)mercury undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur, leading to the formation of mercury-containing byproducts.
Substitution: This compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chloro-(2-methoxycyclohexyl)mercury has several scientific research applications, including:
Mechanism of Action
The mechanism of action of chloro-(2-methoxycyclohexyl)mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The compound can bind to these molecules, disrupting their normal function and leading to various biological effects . The molecular targets and pathways involved in its action are not fully understood but are believed to involve the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Cyclohexyl Mercury Halides
Key Differences :
- The methoxy group in Chloro-(2-methoxycyclohexyl)mercury enhances solubility in polar organic solvents compared to non-substituted cyclohexyl analogs like Chloro(cyclohexyl)mercury .
- Halogen substitution (Cl vs. Br) influences reactivity. Bromo analogs are more reactive in transmetalation reactions but less stable under ambient conditions .
Aryl and Heteroaryl Mercury Chlorides
Key Differences :
- Aromatic vs. Cyclohexyl Backbone : Aryl derivatives (e.g., 4-methoxyphenyl) exhibit greater thermal stability due to aromatic resonance, whereas cyclohexyl derivatives are more prone to ring-opening reactions .
- Functional Groups : Hydroxyl (-OH) substituents (e.g., Chloro-(2-hydroxyphenyl)mercury) increase aqueous solubility but also enhance bioaccumulation risks .
Alkyl Mercury Chlorides
Key Differences :
- Chain Length and Branching : Ethyl and methoxyethyl derivatives are smaller and more volatile than cyclohexyl-based compounds, leading to faster environmental dispersion .
- Toxicity Profile : Linear alkyl mercury compounds (e.g., Chloro(ethyl)mercury) exhibit acute neurotoxicity, while bulky cyclohexyl derivatives may have slower tissue penetration .
Physicochemical and Toxicological Comparison
Physicochemical Properties
- Solubility : Cyclohexyl derivatives generally have lower water solubility than aryl or linear alkyl analogs. The methoxy group in this compound moderately improves solubility in alcohols and ethers .
- Stability : Hg-Cl bonds are more stable than Hg-Br but less than Hg-C (in aryl derivatives). Cyclohexyl derivatives decompose at ~150–200°C, while aryl analogs withstand higher temperatures .
Toxicity and Regulation
- Acute Toxicity: All organomercury compounds are highly toxic, targeting the nervous system. This compound likely shares this profile, though its bulky structure may reduce absorption rates compared to ethylmercury .
Q & A
Basic: What are the standard synthetic routes for Chloro-(2-methoxycyclohexyl)mercury, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves reacting mercury(II) chloride with a 2-methoxycyclohexyl organometallic precursor (e.g., Grignard or lithium reagent). Key steps:
Precursor Preparation : Generate 2-methoxycyclohexylmagnesium bromide under anhydrous conditions .
Mercuration : Add HgCl₂ in a controlled, inert atmosphere to avoid side reactions (e.g., disproportionation).
Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate the product. Monitor purity via TLC and NMR (¹H/¹³C) .
Critical Parameter : Excess HgCl₂ can lead to bis-adduct formation; stoichiometric ratios must be rigorously controlled.
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies methoxy protons (δ ~3.3 ppm) and cyclohexyl ring protons (δ 1.2–2.1 ppm). ¹⁹⁹Hg NMR (if accessible) confirms mercury coordination .
- X-ray Crystallography : Single-crystal diffraction resolves the Hg–Cl bond length (~2.3–2.5 Å) and cyclohexyl ring conformation. Example: A similar chlorophenyl mercury compound showed a trigonal-planar geometry around Hg .
- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M-Cl]⁺ and isotopic Hg patterns .
Advanced: How do solvent polarity and temperature influence the compound’s stability during catalytic applications?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Data from analogous Hg compounds (e.g., HgCl₂) show decomposition onset at ~150°C in air, but stability improves in nonpolar solvents (e.g., hexane) .
- Kinetic Studies : Monitor degradation via UV-Vis spectroscopy under varying conditions. For example, polar aprotic solvents (DMF) may accelerate Hg–O bond cleavage compared to THF .
Contradiction Note : Some studies report unexpected stability in aqueous methanol, possibly due to steric shielding by the methoxy group .
Advanced: What computational methods are suitable for modeling Hg–ligand interactions in this compound?
Methodological Answer:
- DFT Calculations : Use B3LYP/LANL2DZ to optimize geometry and calculate bond dissociation energies. Compare with crystallographic data to validate models .
- Molecular Dynamics (MD) : Simulate solvent effects on Hg coordination. For example, explicit solvent models (water/methanol) reveal hydration effects on Hg–Cl bond polarization .
Theoretical Framework : Link results to Pearson’s HSAB theory—Hg²⁺ is a soft acid, favoring soft ligands (e.g., thiols) over hard donors like oxygen .
Advanced: How can contradictory data on its reactivity with thiols be resolved?
Methodological Answer:
- Controlled Competition Experiments : Compare reaction rates with competing ligands (e.g., cysteine vs. glutathione) using stopped-flow UV-Vis.
- XAS Analysis : X-ray absorption spectroscopy tracks Hg speciation during reaction, distinguishing Hg–S bond formation from colloidal Hg⁰ precipitation .
Case Study : A 2023 study on Hg-thiol complexes found pH-dependent reactivity; acidic conditions favor Hg–S bond cleavage .
Advanced: What safety protocols are critical for handling this compound in electrophilic substitution reactions?
Methodological Answer:
- PPE : Use nitrile gloves, fume hoods, and mercury vapor detectors. Organomercurials penetrate latex .
- Waste Management : Quench reactions with NaBH₄ to reduce Hg(II) to less volatile Hg⁰, then solidify with sulfur powder .
- Acute Exposure Mitigation : Chelation therapy (e.g., DMPS) is recommended for accidental exposure, based on protocols for methoxyethyl mercury compounds .
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